Comparative NOS Enzyme Inhibition Potency: Evidence for Neurological Target Engagement
4-Ethoxy-3-nitropyridine demonstrates differential inhibition of human neuronal nitric oxide synthase (nNOS) compared to endothelial nitric oxide synthase (eNOS), providing a basis for target engagement in neurological research. In a cellular assay using HEK293 cells, the compound exhibited an EC50 of 6.00 × 10³ nM for nNOS inhibition, which is notably lower than its EC50 of >1.00 × 10⁵ nM for eNOS inhibition [1]. This data point suggests a potential for developing selective nNOS inhibitors, a class of molecules implicated in neurological disorders .
| Evidence Dimension | Enzyme Inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 for nNOS: 6.00 × 10³ nM |
| Comparator Or Baseline | EC50 for eNOS: >1.00 × 10⁵ nM |
| Quantified Difference | >16.7-fold lower EC50 for nNOS inhibition |
| Conditions | Human nNOS and eNOS expressed in HEK293 cells; inhibition of nitric oxide production induced by ionomycin (for nNOS) or A23187 (for eNOS), incubated for 24 hrs |
Why This Matters
This differential inhibition profile justifies the compound's selection as a starting material or intermediate in medicinal chemistry programs specifically targeting neuronal NOS over endothelial NOS, potentially reducing off-target cardiovascular effects.
- [1] BindingDB. (n.d.). BDBM50356485 (CHEMBL1911894): Affinity Data for Nitric Oxide Synthase. View Source
